2-(Azocan-1-yl)ethanamine: Physicochemical Profiling and Analytical Characterization in Drug Development
2-(Azocan-1-yl)ethanamine: Physicochemical Profiling and Analytical Characterization in Drug Development
Executive Summary
In the landscape of medicinal chemistry and diversity-oriented synthesis (DOS), medium-sized nitrogenous heterocycles offer unique conformational spaces that are underrepresented in standard screening libraries[1]. 2-(azocan-1-yl)ethanamine (CAS: 1126-67-6), also known as 1-(2-aminoethyl)azocane, is a bifunctional aliphatic scaffold featuring an eight-membered azocane ring conjugated to a flexible ethylamine side chain.
As a Senior Application Scientist, understanding the physicochemical behavior of this molecule is critical. Its primary industrial and pharmacological significance lies in its role as the direct precursor to guanethidine (CAS: 55-65-2), a classic adrenergic neuron-blocking agent used in the treatment of severe hypertension[2][3]. This whitepaper provides an in-depth technical guide to the physicochemical properties, synthetic utility, and rigorous analytical characterization workflows required when handling 2-(azocan-1-yl)ethanamine.
Structural Dynamics and Physicochemical Properties
The eight-membered azocane ring introduces medium-ring conformational dynamics. Unlike the relatively rigid chair conformation of six-membered piperidines, azocanes exhibit significant flexibility and transannular interactions, which subtly alter the availability of the nitrogen lone pair and influence receptor-binding kinetics[1][4].
Quantitative Physicochemical Profile
The dual-amine nature of 2-(azocan-1-yl)ethanamine dictates its physical state and solubility profile. Table 1 summarizes its core properties.
Table 1: Physicochemical Properties of 2-(azocan-1-yl)ethanamine
| Property | Value | Causality / Significance |
| Molecular Formula | C9H20N2 | Defines the aliphatic, highly saturated nature of the scaffold. |
| Molar Mass | 156.27 g/mol [1][5] | Low molecular weight makes it an ideal fragment for hit-to-lead optimization. |
| Density | 0.896 g/cm³[5][6] | Liquid at room temperature (free base form). |
| Boiling Point | 232.9 °C at 760 mmHg[5] | High boiling point due to strong intermolecular hydrogen bonding from the primary amine. |
| Flash Point | 88.6 °C[5] | Requires standard flammable liquid handling protocols. |
| LogP (Predicted) | ~1.77[6] | Moderate lipophilicity; ensures the molecule can partition into organic solvents during extraction but remains water-soluble when protonated. |
| pKa (Estimated) | ~11.1 (Azocane) / ~10.6 (Amine)[4] | Highly basic. The molecule exists as a di-cation at physiological pH, preventing passive blood-brain barrier (BBB) penetration in its free form. |
Synthetic Utility: The Pathway to Guanethidine
The unhindered primary amine on the ethyl chain of 2-(azocan-1-yl)ethanamine is a potent nucleophile. This property is exploited in the synthesis of guanethidine via a guanidination reaction.
Mechanistic Insight: To synthesize guanethidine, 2-(azocan-1-yl)ethanamine is reacted with aminoiminomethanesulfonic acid (CAS: 1184-90-3)[3][7]. The sulfonic acid moiety acts as an exceptional leaving group. The primary amine of 2-(azocan-1-yl)ethanamine attacks the electron-deficient carbon of the guanidinylating agent in a nucleophilic addition-elimination mechanism, displacing sulfurous acid ( H2SO3 ) to form the highly stable, resonance-delocalized guanidinium group[7].
Figure 1: Chemical synthesis pathway of Guanethidine from 2-(azocan-1-yl)ethanamine.
Protocol 1: Self-Validating Guanidination Workflow
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Preparation: Dissolve 1.0 equivalent (0.013 mol) of 2-(azocan-1-yl)ethanamine in anhydrous methanol under an inert nitrogen atmosphere[7].
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Reagent Addition: Slowly add 1.0 equivalent (0.013 mol) of aminoiminomethanesulfonic acid[7]. Causality: Equimolar addition prevents the formation of di-substituted byproducts.
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Reaction: Stir the mixture at room temperature for 12 hours. The reaction is largely exothermic and self-driving due to the thermodynamic stability of the resulting guanidine.
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Validation: Monitor reaction completion via TLC (Ninhydrin stain). The primary amine precursor will stain intensely purple, whereas the guanidine product exhibits a distinct retention factor ( Rf ) and a different staining profile.
Advanced Analytical Characterization
Thorough characterization of 2-(azocan-1-yl)ethanamine requires a multi-modal approach to resolve the complex methylene overlaps inherent to the 8-membered ring[1].
Spectroscopic Profiling
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Nuclear Magnetic Resonance (NMR): In 1H NMR ( CDCl3 ), the N−CH2 protons of the azocane ring appear heavily deshielded at δ 2.6–3.1 ppm. The terminal ethanamine chain NH2 protons resonate upfield at δ 1.8–2.2 ppm[1]. 2D NMR techniques (COSY, HSQC) are mandatory to differentiate the overlapping aliphatic protons of the C3−C7 positions on the azocane ring[1].
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Infrared (IR) Spectroscopy: Diagnostic stretching frequencies include a broad N−H stretch at ~3350 cm−1 (confirming the primary amine) and C−N stretching vibrations between 1100–1250 cm−1 [1].
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Mass Spectrometry (ESI-MS): Due to the high pKa of the aliphatic amines[4], the molecule ionizes efficiently in Positive Electrospray Ionization (ESI+). The spectrum yields a dominant molecular ion peak [M+H]+ at m/z 157.2. The primary fragmentation pathway is α -cleavage adjacent to the nitrogen atoms, yielding stable, resonance-stabilized iminium cations[1].
Figure 2: Analytical characterization workflow for structural elucidation.
Protocol 2: LC-MS Method for Aliphatic Amines
Standard silica-based C18 columns often cause severe peak tailing for highly basic compounds like 2-(azocan-1-yl)ethanamine due to secondary interactions with residual surface silanols.
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Sample Prep: Dilute the sample to 10 µg/mL in a 50:50 mixture of LC-MS grade Methanol and ultra-pure Water.
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Column Selection: Use a base-deactivated (end-capped) C18 column or a column specifically designed for polar basic compounds (e.g., charged surface hybrid particles).
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Mobile Phase:
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Solvent A: Water with 0.1% Formic Acid (promotes [M+H]+ ionization).
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Solvent B: Acetonitrile with 0.1% Formic Acid.
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Causality: While a high-pH mobile phase (e.g., ammonium bicarbonate, pH 9) improves peak shape for amines, low-pH formic acid is preferred here to maximize ESI+ sensitivity for trace impurity profiling.
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MS Parameters: Capillary voltage at 3.0 kV, desolvation temperature at 350 °C. Monitor the m/z 157.2 parent ion and its α -cleavage fragments.
References
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ChemBK. "2-(azocan-1-yl)ethanamine - Physico-chemical Properties". Available at: [Link]
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ChemSrc. "guanethidine | CAS#:55-65-2". Available at: [Link]
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Grokipedia. "Azocane". Available at: [Link]
Sources
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- 2. guanethidine | CAS#:55-65-2 | Chemsrc [chemsrc.com]
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